Antibiofilm agent-3

Citrus Canker Xanthomonas citri Biofilm Inhibition

Antibiofilm agent-3 (Compound 3b) is a precisely halogenated tetronamide that selectively inhibits Xanthomonas citri ssp. citri biofilm formation (IC50 15.37 µg/mL) without bactericidal effects (MIC 500 µg/mL). Its unique bromine substitution is critical for this potency, a profile not replicated by other analogs. This makes it an irreplaceable chemical probe for citrus canker anti-virulence studies and HTS assay development. Ensure experimental reproducibility by sourcing this specific molecular entity.

Molecular Formula C10H7BrClNO2
Molecular Weight 288.52 g/mol
Cat. No. B12375222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiofilm agent-3
Molecular FormulaC10H7BrClNO2
Molecular Weight288.52 g/mol
Structural Identifiers
SMILESC1C(=C(C(=O)O1)Br)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C10H7BrClNO2/c11-9-8(5-15-10(9)14)13-7-3-1-2-6(12)4-7/h1-4,13H,5H2
InChIKeyYXFDMAGVFGIHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibiofilm Agent-3 (Compound 3b) for Biofilm Inhibition in Agricultural Research: Key Specifications and Comparator Overview


Antibiofilm agent-3, identified as compound 3b in the primary literature, is a synthetic tetracarboxamide derivative belonging to the class of β-arylamino-γ-lactones (tetronamides) [1]. It is characterized by the molecular formula C₁₀H₇BrClNO₂ and a molecular weight of 288.53 g/mol . The compound is a brominated furan-2(5H)-one analog synthesized from reduced mucobromic acid and an appropriate aniline [1]. Its primary reported biological activity is the specific inhibition of biofilm formation by the plant bacterial pathogen Xanthomonas citri ssp. citri (Xcc), the causative agent of citrus canker [1].

Antibiofilm Agent-3: Why Simple Substitution with Other Tetronamides or Biofilm Inhibitors is Inadvisable for Xcc Studies


The tetronamide class exhibits substantial structural and functional heterogeneity; therefore, substituting Antibiofilm agent-3 (compound 3b) with another analog from the same series or a general biofilm inhibitor is not scientifically valid. The six compounds synthesized in the primary study (3a-3f) possess distinct substitutions on the aromatic ring (e.g., Br, Cl, CH₃), leading to significant variations in their antimicrobial and antibiofilm potency against Xcc [1]. Notably, the presence and type of halogen atom is a critical determinant of activity, with the brominated derivative (3b) displaying a specific and potent biofilm inhibition profile that is not replicated by its non-halogenated or differently halogenated counterparts [1]. Furthermore, tetronamides developed for other pathogens, such as chlorinated tetronamides targeting Xanthomonas campestris pv. campestris, demonstrate different inhibitory concentration ranges (IC₅₀ values of 27.6–60.9 µg/mL) [2], underscoring the pathogen-specific nature of these compounds. Using an untested analog would introduce significant uncertainty into experimental outcomes, compromising reproducibility and data interpretation for studies focused on citrus canker disease models.

Quantitative Comparative Performance of Antibiofilm Agent-3 (Compound 3b) Against Key Comparators


Comparative Biofilm Inhibition Potency Against Xanthomonas citri (Xcc): Antibiofilm Agent-3 vs. Other Tetronamides

In the primary study, Antibiofilm agent-3 (compound 3b) demonstrated a median biofilm inhibitory concentration (IC₅₀) of 15.37 μg/mL against Xcc, which is among the most potent in its series [1]. This IC₅₀ value is approximately 30-fold lower than its own minimum inhibitory concentration (MIC) for bacterial growth (500 μg/mL) , confirming that its primary mode of action at lower concentrations is the specific inhibition of biofilm formation rather than bactericidal activity. The compound's performance is directly comparable to its closest active analogs in the same study, compounds 3e and 3f, which also achieved a median IC₅₀ of 15.4 μg/mL [1]. This positions compound 3b, 3e, and 3f as the most effective subgroup within the six-compound series, characterized by the presence of a halogen atom on the aromatic ring [1].

Citrus Canker Xanthomonas citri Biofilm Inhibition

Antibiofilm vs. Antimicrobial Activity: Demonstrating a Targeted Mechanism of Action

A key differentiator for Antibiofilm agent-3 is the significant quantitative separation between its antibiofilm and antimicrobial activities. The compound inhibits bacterial growth of Xcc with an MIC of 500 μg/mL [1]. Its IC₅₀ for biofilm inhibition is 15.37 μg/mL [1]. This results in a Selectivity Index (MIC/IC₅₀) of approximately 32.5. This high index indicates that at its effective antibiofilm concentration, the compound does not exert significant selective pressure for antimicrobial resistance, a major advantage over conventional antibiotics that target bacterial viability.

Mechanism of Action Virulence Factor Inhibition Antimicrobial Resistance

Pathogen-Specificity: Differential Potency Against Xanthomonas citri vs. Xanthomonas campestris

The antibiofilm activity of tetronamides is highly dependent on the target pathogen. While Antibiofilm agent-3 (compound 3b) exhibits an IC₅₀ of 15.37 μg/mL against Xcc [1], a different series of chlorinated tetronamides, including an analog also designated 'compound 3', showed considerably weaker activity against Xanthomonas campestris pv. campestris (Xcc), with IC₅₀ values for the series ranging from 27.6 to 60.9 µg/mL [2]. This nearly two-fold difference in potency at the lower end of the range underscores that Antibiofilm agent-3 is a specialized tool optimized for studies on X. citri and should not be assumed to have equivalent efficacy against other Xanthomonas species.

Pathogen Specificity Xanthomonas spp. Comparative Efficacy

Recommended Research and Industrial Applications for Antibiofilm Agent-3 Based on Verified Evidence


Investigation of Biofilm-Mediated Pathogenesis in Citrus Canker Disease

Antibiofilm agent-3 is ideally suited as a chemical probe for dissecting the role of Xanthomonas citri biofilms in the infection process and disease progression of citrus canker. Researchers can use the compound at its effective antibiofilm concentration (15.37 μg/mL) to specifically suppress biofilm formation without killing the bacteria (MIC = 500 μg/mL) [1]. This allows for the study of biofilm-specific virulence factors, host-pathogen interactions during biofilm formation on leaf surfaces, and the impact of biofilm architecture on bacterial survival and spread. Comparative studies using this compound versus its less active analogs (e.g., 3a, 3c) can further elucidate the structure-activity relationships critical for Xcc biofilm inhibition [1].

Validation of Novel Anti-Virulence Strategies and Screening for Synergistic Agents

The compound's clear selectivity for biofilm inhibition over bacterial growth (Selectivity Index ≈ 32.5) makes it a valuable positive control and tool compound for high-throughput screening (HTS) campaigns aimed at discovering novel anti-virulence agents [1]. Its well-defined activity profile allows it to be used as a benchmark to validate new screening assays designed to identify compounds that target Xcc biofilm formation. Furthermore, it can be employed in combination studies with sub-lethal doses of conventional copper-based bactericides or antibiotics to screen for synergistic effects that could lower the effective doses of both agents, a key strategy in integrated pest management.

Agricultural Product Development: Formulation and Stability Studies

For industrial and applied agricultural research, Antibiofilm agent-3 provides a specific, validated active ingredient for developing novel plant protection formulations. As a defined small molecule (C₁₀H₇BrClNO₂, MW 288.53), it is amenable to analytical method development (e.g., HPLC, LC-MS) for quantifying active ingredient stability, uptake, and persistence on plant surfaces . Researchers can use the established IC₅₀ of 15.37 μg/mL as a target concentration for developing controlled-release formulations or adjuvants designed to maintain an effective dose on citrus foliage, with the goal of reducing the frequency of copper applications and mitigating the development of copper resistance in Xcc populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibiofilm agent-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.